molecular formula C4H6N2 B028129 3-Methylpyrazole CAS No. 1453-58-3

3-Methylpyrazole

Cat. No.: B028129
CAS No.: 1453-58-3
M. Wt: 82.1 g/mol
InChI Key: XKVUYEYANWFIJX-UHFFFAOYSA-N
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Description

3-Methylpyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms. The molecular formula of this compound is C4H6N2, and it has a molecular weight of 82.10 g/mol . This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

3-Methylpyrazole, also known as 5-methyl-1H-pyrazole, primarily targets alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme that catalyzes the oxidation of ethanol to acetaldehyde . It also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .

Mode of Action

This compound acts as a competitive inhibitor of alcohol dehydrogenase . By binding to the active site of the enzyme, it prevents the enzyme from interacting with its substrates, ethanol, methanol, and ethylene glycol . This inhibition blocks the initial steps in the metabolism of these substances to their toxic metabolites .

Biochemical Pathways

The inhibition of alcohol dehydrogenase by this compound affects the metabolic pathways of ethanol, methanol, and ethylene glycol . For instance, in the case of ethylene glycol, its metabolism to glycolaldehyde, which subsequently oxidizes to yield glycolate, glyoxylate, and oxalate, is blocked . These metabolites are primarily responsible for the metabolic acidosis and renal damage seen in ethylene glycol toxicosis .

Pharmacokinetics

Given its use as an antidote in cases of methanol or ethylene glycol poisoning , it can be inferred that it has sufficient bioavailability to exert its inhibitory effect on alcohol dehydrogenase.

Result of Action

The primary result of this compound’s action is the prevention of the toxic effects of methanol and ethylene glycol . By inhibiting the metabolism of these substances to their toxic metabolites, this compound can prevent metabolic acidosis, renal damage, and other harmful effects associated with methanol and ethylene glycol poisoning .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the release behavior of this compound from certain matrix systems . Under alkaline conditions, erosion is the predominant release mechanism

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 3-methyl-1,3-diketones under acidic conditions . Another method includes the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

  • 1-Methylpyrazole
  • 5-Methylpyrazole
  • 3,5-Dimethylpyrazole
  • Pyrazole

Comparison: 3-Methylpyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methylpyrazole and 5-Methylpyrazole, this compound exhibits different tautomeric forms and reactivity profiles . Its unique structure allows for distinct interactions with enzymes and other molecular targets, making it valuable in various applications .

Properties

IUPAC Name

5-methyl-1H-pyrazole
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InChI

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVUYEYANWFIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID3073260
Record name 3-Methylpyrazole
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Molecular Weight

82.10 g/mol
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Physical Description

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methylpyrazole
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CAS No.

1453-58-3, 88054-14-2
Record name 3-Methylpyrazole
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Record name 1H-Pyrazole, 5-methyl-
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Record name 3-Methylpyrazole
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Record name 3-METHYLPYRAZOLE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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